molecular formula C4H11BO4S B13463117 (3-Methanesulfonylpropyl)boronic acid

(3-Methanesulfonylpropyl)boronic acid

Cat. No.: B13463117
M. Wt: 166.01 g/mol
InChI Key: ZQIKWQTWONRKAJ-UHFFFAOYSA-N
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Description

(3-Methanesulfonylpropyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a boronic acid group attached to a propyl chain, which is further substituted with a methanesulfonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methanesulfonylpropyl)boronic acid typically involves the reaction of an appropriate organometallic reagent with a borate ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like trimethyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and phase-switching protocols can also be employed to streamline the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

(3-Methanesulfonylpropyl)boronic acid can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds, while oxidation reactions may yield boronic esters or borates .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H11BO4S

Molecular Weight

166.01 g/mol

IUPAC Name

3-methylsulfonylpropylboronic acid

InChI

InChI=1S/C4H11BO4S/c1-10(8,9)4-2-3-5(6)7/h6-7H,2-4H2,1H3

InChI Key

ZQIKWQTWONRKAJ-UHFFFAOYSA-N

Canonical SMILES

B(CCCS(=O)(=O)C)(O)O

Origin of Product

United States

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